6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(3-chlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(3-chlorobenzyl)oxime, commonly known as CLP290, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
CLP290 activates TRPC6 channels by binding to a specific site on the channel protein. This binding leads to the opening of the channel, which allows calcium ions to enter the cell. The increased calcium influx leads to the activation of downstream signaling pathways, which can have various physiological effects depending on the cell type.
Biochemical and Physiological Effects:
CLP290 has been shown to have various biochemical and physiological effects. It has been shown to increase calcium influx in neurons, which can lead to the activation of downstream signaling pathways involved in synaptic plasticity and learning and memory. CLP290 has also been shown to have potential neuroprotective effects in models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CLP290 has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of CLP290 is its potential off-target effects, which can lead to unwanted physiological effects.
Orientations Futures
There are several future directions for research on CLP290. One direction is to further investigate its potential therapeutic applications in various diseases, including neuropathic pain, stroke, and neurodegenerative diseases. Another direction is to explore its potential as a tool for studying calcium signaling and downstream signaling pathways in cells. Additionally, further studies are needed to investigate its potential off-target effects and develop more specific TRPC6 channel activators.
Méthodes De Synthèse
The synthesis of CLP290 involves the reaction of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one with 3-chlorobenzylamine in the presence of a catalyst. The resulting compound is then treated with hydroxylamine to form the oxime group. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
CLP290 has been studied extensively for its potential therapeutic applications. It has been shown to activate TRPC6 channels, which are involved in regulating calcium signaling in cells. This activation leads to increased calcium influx, which in turn leads to the activation of downstream signaling pathways. CLP290 has been shown to have potential therapeutic applications in various diseases, including neuropathic pain, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-N-[(3-chlorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-4-1-3-9(7-10)8-18-15-11-5-2-6-12-13(11)17-19-16-12/h1,3-4,7H,2,5-6,8H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXWOJKIIQIOF-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC(=CC=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC(=CC=C3)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.